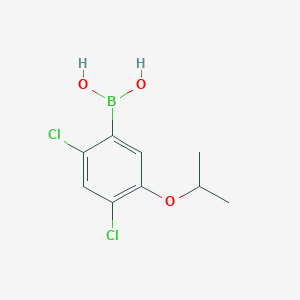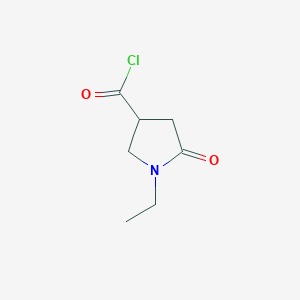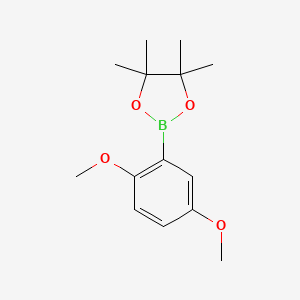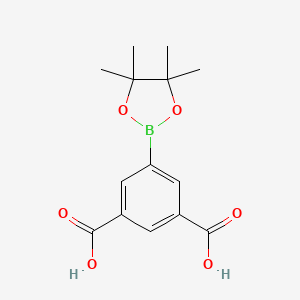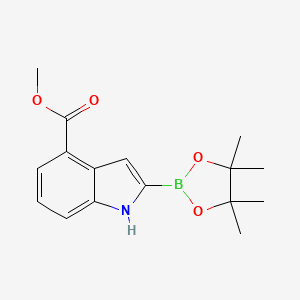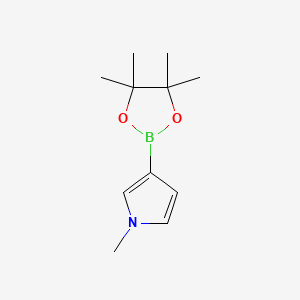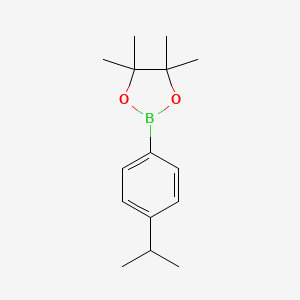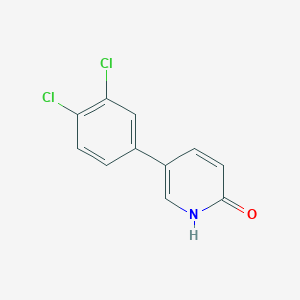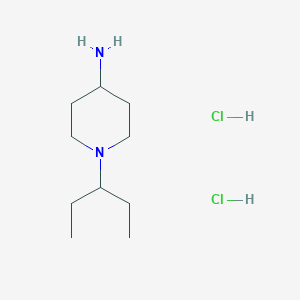![molecular formula C8H13NO B1393735 7-Azaspiro[3.5]nonan-2-one CAS No. 1365570-36-0](/img/structure/B1393735.png)
7-Azaspiro[3.5]nonan-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 7-Azaspiro[3.5]nonan-2-one hydrochloride is C8H14ClNO . The InChI code is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H .Physical And Chemical Properties Analysis
This compound hydrochloride has a molecular weight of 175.66 . It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Antiviral Applications
7-Azaspiro[3.5]nonan-2-one derivatives have been found effective against viruses, particularly coronaviruses. A study synthesized a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, showing significant inhibition of human coronavirus 229E replication. The most active compound demonstrated an EC50 value of 5.5 µM, indicating its potential as an antiviral agent (Apaydın et al., 2019).
Antimicrobial Applications
This compound derivatives have also been synthesized for their antimicrobial properties. One study reported the synthesis of bispiroheterocyclic systems as antimicrobial agents, exploring various reactions with hydrazines, hydroxylamine, urea, and thiourea derivatives (Al-Ahmadi, 1996).
Anticonvulsant Properties
Compounds derived from this compound have shown promising results as anticonvulsants. A study focusing on N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones revealed significant anticonvulsant properties in various models, with some derivatives showing efficacy in both mouse and rat models (Kamiński et al., 2008).
Oral Activity Screening
Research into the oral activity of this compound derivatives has been conducted to identify potential orally active drugs. Lipinski parameters were calculated for several compounds to determine their suitability for oral administration (Srikala, 2017).
Muscarinic Agent Development
Attempts have been made to develop muscarinic agents from N-substituted-3-[1-alkyl(aryl)-4- piperidyl]azetidin-2-ones, related to this compound. However, preliminary pharmacological results indicated that these compounds lacked significant cholinergic properties (Cignarella et al., 1993).
GPR119 Agonist Development
A novel class of 7-azaspiro[3.5]nonane derivatives was synthesized as GPR119 agonists. These agonists showed promising results, with one compound exhibiting a desirable pharmacokinetic profile and a favorable glucose-lowering effect in diabetic rats (Matsuda et al., 2018).
Antibacterial Activity Against Respiratory Pathogens
Specific derivatives of 7-azaspiro[3.5]nonane exhibited potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These compounds showed promising in vivo activity in experimental murine pneumonia models (Odagiri et al., 2013).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Spiro compounds are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially affect the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 7-Azaspiro[3.5]nonan-2-one’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
Análisis Bioquímico
Biochemical Properties
7-Azaspiro[3.5]nonan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . The interaction between this compound and NQO1 involves hydrogen bonding with the His194 residue, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with NQO1 can lead to changes in the redox state of cells, impacting oxidative stress responses and potentially modulating the expression of genes involved in antioxidant defense . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with key residues in enzymes like NQO1 is crucial for its activity . This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound may influence gene expression by modulating transcription factors or signaling pathways that regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with NQO1 is a key aspect of its metabolic role, as it influences the reduction of quinone substrates . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with NQO1 suggests localization to areas where this enzyme is active, such as the cytoplasm or mitochondria . The precise localization of this compound can influence its effectiveness in modulating cellular processes.
Propiedades
IUPAC Name |
7-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-5-8(6-7)1-3-9-4-2-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQHBATVNAPEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311689 | |
| Record name | 7-Azaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365570-36-0 | |
| Record name | 7-Azaspiro[3.5]nonan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365570-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Azaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


